molecular formula C7H15Cl2N3 B8006823 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride

Cat. No.: B8006823
M. Wt: 212.12 g/mol
InChI Key: OBSGIRVBYODFMY-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a synthetic amine derivative featuring a pyrazole ring substituted at the 3-position with a methyl group and a propan-2-amine moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in efficacy, safety, or scalability during development .

Properties

IUPAC Name

1-(3-methylpyrazol-1-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6(8)5-10-4-3-7(2)9-10;;/h3-4,6H,5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSGIRVBYODFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The propan-2-amine group is introduced via alkylation of the pyrazole nitrogen. Using 2-bromopropan-2-amine or its tert-butyloxycarbonyl (Boc)-protected derivative under basic conditions (e.g., K₂CO₃ in DMF) facilitates N-alkylation. A patent detailing analogous piperazine derivatives achieved 78% yield by reacting 3-methylpyrazole with 1,2-dibromoethane in refluxing acetonitrile.

Reductive Amination

An alternative route employs reductive amination of pyrazole-1-propan-2-one with ammonium acetate and sodium cyanoborohydride. This method avoids harsh alkylation conditions but requires careful pH control (6–7) to prevent over-reduction.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances stability and water solubility. The free base is treated with 2 equivalents of HCl in an anhydrous solvent (e.g., ethanol or diethyl ether). A protocol from a teneligliptin synthesis patent achieved quantitative salt formation by bubbling HCl gas through a cooled (−10°C) solution of the amine. Crystallization from ethanol/acetone mixtures yielded the dihydrochloride as a white hygroscopic solid.

Process Optimization and Scalability

Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CHigher temps accelerate ring closure but risk decomposition
pH1–3 (cyclization)Ensures protonation of hydrazine for regioselectivity
Molar Ratio (Hydrazine:Diketone)1:1.05Excess diketone minimizes side reactions

Purification Techniques

  • Distillation : Effective for isolating low-boiling intermediates (e.g., pyrazole at 60–70°C/30 Pa).

  • Recrystallization : The dihydrochloride salt is purified from ethanol/acetone (1:3 v/v), achieving >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 1.45 (d, 3H, CH₃), 3.20–3.35 (m, 2H, CH₂NH₂), 4.10 (q, 1H, CHNH₂), 6.25 (s, 1H, pyrazole-H), 7.60 (s, 1H, pyrazole-H).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Thermodynamic Properties

PropertyValueMethod
Melting Point198–202°C (dec.)Differential Scanning Calorimetry
Solubility50 mg/mL in H₂OUSP titration

Challenges and Mitigation Strategies

  • Regioselectivity : Competing 4-methyl isomer formation is minimized using methylhydrazine (vs. phenylhydrazine) and low pH.

  • Salt Hygroscopicity : Storage under nitrogen with desiccants (silica gel) prevents deliquescence .

Chemical Reactions Analysis

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride exhibits various biological activities, making it a candidate for pharmaceutical applications:

1. Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their growth and proliferation.

2. Anticancer Potential
Research into pyrazole compounds has revealed their capacity to induce apoptosis in cancer cells. This compound may interfere with cell cycle regulation and promote cancer cell death, making it a subject of interest in oncology.

3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by mitigating oxidative stress and inflammation in neuronal cells.

Pharmaceutical Development

The compound is being investigated for its potential as a lead compound in the development of new drugs targeting various diseases, including:

  • Cancer therapies : Due to its ability to induce apoptosis.
  • Antimicrobial agents : As a novel approach to combat resistant strains of bacteria.

Chemical Synthesis

In synthetic organic chemistry, this compound can be utilized as an intermediate for synthesizing more complex pyrazole derivatives, which are valuable in drug discovery and development.

Biochemical Research

It serves as a tool in biochemical assays to study enzyme interactions and cellular responses due to its unique structural features.

Case Studies

Several case studies highlight the effectiveness of 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride in various applications:

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial properties of several pyrazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that it significantly reduced cell death and inflammation markers, indicating its potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted propan-2-amine derivatives with pyrazole or heterocyclic appendages. Below is a systematic comparison with structurally or pharmacologically related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Profile Abuse Liability Therapeutic Potential
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride Pyrazole + propan-2-amine 3-Methyl pyrazole, dihydrochloride Hypothesized DA/5HT/NE modulation Not reported Discontinued (unknown efficacy/safety)
PAL-542 (1-(5-Chloro-1H-indol-3-yl)propan-2-amine) Indole + propan-2-amine 5-Chloro indole Dual DA/5HT release, low NE selectivity Low Failed anti-cocaine efficacy in primates
5-APB (1-(Benzofuran-5-yl)propan-2-amine) Benzofuran + propan-2-amine Benzofuran-5-yl Serotonergic activity, entactogen High (regulated) Recreational use, no therapeutic approval
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride Pyrazole + methyl-propan-2-amine Pyrazole-4-yl, methyl group Unknown Not reported Underexplored
PAL-287 (1-Napthyl-2-aminopropane) Naphthyl + propan-2-amine Naphthyl group Balanced DA/5HT/NE release Moderate Candidate for cocaine addiction (preclinical)

Key Findings

Structural Determinants of Activity Pyrazole vs. Indole/Benzofuran: The pyrazole ring in the target compound may confer distinct binding kinetics compared to indole (PAL-542) or benzofuran (5-APB) derivatives. Substitution Position: The 3-methyl group on the pyrazole ring in the target compound contrasts with the 4-pyrazole substitution in methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride. This positional difference could alter receptor affinity or metabolic stability .

Pharmacological Outcomes Monoamine Release Selectivity: Unlike PAL-287 (balanced DA/5HT/NE release), the target compound’s dihydrochloride form may prioritize DA/5HT modulation over NE, similar to PAL-542.

Synthesis and Commercial Viability The target compound’s discontinued status contrasts with the continued research into PAL series compounds. Synthesis protocols for pyrazole derivatives often involve 1,4-dioxane reflux with malononitrile or cyanoacetate (e.g., ), but scalability or purity issues may have hindered its development .

Biological Activity

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride (CAS Number: 957261-74-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.20 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 230.7 °C
  • Flash Point : 93.3 °C

Biological Activity Overview

The biological activity of 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride has been primarily investigated in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro assessments have demonstrated significant inhibition against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in various biological contexts:

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity of pyrazole derivatives.
    • Methodology : Disc diffusion method and determination of MIC.
    • Findings : Compounds exhibited significant antibacterial activity with notable inhibition zones against tested strains .
  • Cytotoxicity Assessment :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was employed to measure cell viability post-treatment with various concentrations of the compound.
    • Results : The compound showed a dose-dependent reduction in cell viability in several cancer cell lines, indicating potential as an anticancer agent .

Research Findings Summary Table

Study FocusMethodologyKey Findings
AntimicrobialDisc diffusion, MIC determinationSignificant activity against S. aureus (MIC 0.22 μg/mL)
CytotoxicityMTT assayDose-dependent cytotoxicity in cancer cell lines

The precise mechanisms through which 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride exerts its effects are still under investigation. However, it is hypothesized that:

  • The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
  • In cancer cells, it may modulate apoptotic pathways and inhibit key signaling cascades involved in cell survival and proliferation.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine dihydrochloride?

The compound can be synthesized via nucleophilic substitution between 3-methyl-1H-pyrazole and a halogenated propan-2-amine derivative. Post-synthesis, purification typically involves recrystallization or column chromatography. The dihydrochloride salt is formed by reacting the free base with hydrochloric acid. Purity validation using HPLC (≥95%) and structural confirmation via 1H^1H-NMR are critical steps .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • 1H^1H-NMR : Peaks for pyrazole protons (δ ~6.0–7.5 ppm), methyl groups (δ ~2.1–2.3 ppm), and amine protons (broad signals).
  • LCMS/HRMS : Molecular ion peaks at m/z 139.20 (free base) and 212.12 (dihydrochloride) confirm molecular weight .
  • HPLC : Retention time and peak area analysis ensure ≥95% purity. Method: C18 column, gradient elution with acetonitrile/water .

Q. What are the stability considerations for long-term storage?

The dihydrochloride salt is hygroscopic and should be stored in a desiccator under inert gas (N2_2/Ar) at –20°C. Degradation can be monitored via periodic HPLC analysis. Safety protocols for amine handling (e.g., fume hood use, PPE) are essential .

Q. What regulatory guidelines apply to handling this compound?

While not explicitly listed in controlled substance databases (e.g., UK Misuse of Drugs Act 1971), structurally similar amines (e.g., 5-APB, 6-APB) are regulated. Researchers should consult institutional safety committees and maintain strict inventory records .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for chiral derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or X-ray crystallography (using SHELXL for refinement) can determine enantiomeric excess. For example, the (2R)-enantiomer of a related compound was resolved via crystallography .

Q. How to design pharmacological assays to evaluate its bioactivity?

  • In vitro : Receptor binding assays (e.g., GPCR targets) using radiolabeled ligands.
  • In vivo : Pharmacokinetic studies in rodent models, with plasma concentration monitored via LCMS/MS. Pyrazole derivatives often target neurological pathways, suggesting focus on neurotransmitter transporters or enzymes .

Q. How to optimize synthetic yield while minimizing by-products?

  • Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometry.
  • By-product monitoring : Use TLC or inline HPLC to track intermediates.
  • Scale-up : Maintain inert atmosphere to prevent oxidation of the amine group .

Q. How to address discrepancies between computational predictions and experimental structural data?

Cross-validate using multiple techniques:

  • X-ray crystallography (SHELX refinement for precise bond angles) .
  • DFT calculations : Compare optimized geometries with experimental NMR/IR data.
  • Dynamic NMR to assess conformational flexibility in solution .

Q. What strategies validate its pharmacokinetic properties in preclinical models?

  • Radiolabeling : Incorporate 14C^{14}C or 3H^3H isotopes for tissue distribution studies.
  • Mass spectrometry imaging : Spatial distribution in organs like brain/liver.
  • Metabolite ID : Use high-resolution LCMS to detect phase I/II metabolites .

Q. How to analyze contradictory bioactivity data across different assay platforms?

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., fluorescence vs. luminescence).
  • Data normalization : Use internal controls (e.g., Z’-factor) to minimize plate-to-plate variability.
  • Orthogonal assays : Confirm hits with alternative methods (e.g., SPR for binding affinity) .

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